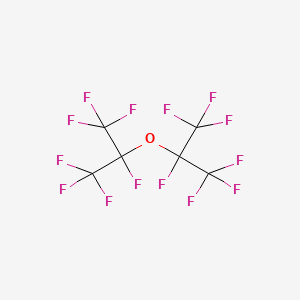
Heptafluoroisopropyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptafluoroisopropyl ether is a fluorinated ether compound known for its unique chemical properties and applications. It is characterized by the presence of seven fluorine atoms attached to an isopropyl group, making it highly stable and resistant to chemical reactions. This compound has gained attention due to its low global warming potential and its use as an alternative to more harmful fluorinated gases in various industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptafluoroisopropyl ether can be synthesized through several methods. One common approach involves the reaction of heptafluoroisopropyl alcohol with a suitable alkylating agent under controlled conditions. Another method includes the use of heptafluoroisopropyl trifluorovinyl ether as an intermediate, which is then converted to the desired ether through a series of reactions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using high-purity reactants and advanced equipment to ensure consistent quality and yield. The process often includes steps such as distillation and purification to remove any impurities and achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions: Heptafluoroisopropyl ether undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding fluorinated compounds.
Reduction: Reduction reactions can convert it into less fluorinated derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ether group is replaced by other functional groups
Common Reagents and Conditions: Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated alcohols or acids, while substitution reactions can produce a variety of functionalized ethers .
Scientific Research Applications
Heptafluoroisopropyl ether has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which heptafluoroisopropyl ether exerts its effects involves its interaction with molecular targets through its fluorinated ether group. This interaction can influence the reactivity and stability of other compounds in the reaction environment. The presence of multiple fluorine atoms enhances its electron-withdrawing properties, making it a valuable reagent in various chemical transformations .
Comparison with Similar Compounds
Heptafluoroisopropyl ether can be compared with other similar compounds, such as:
Hexafluoroisopropyl ether: Similar in structure but with one less fluorine atom, leading to slightly different chemical properties.
Perfluoroisopropyl ether: Contains only fluorine atoms, making it more stable but less reactive than this compound.
Trifluoromethyl ether: Contains fewer fluorine atoms, resulting in different reactivity and applications
This compound stands out due to its balance of stability and reactivity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C6F14O |
|---|---|
Molecular Weight |
354.04 g/mol |
IUPAC Name |
1,1,1,2,3,3,3-heptafluoro-2-(1,1,1,2,3,3,3-heptafluoropropan-2-yloxy)propane |
InChI |
InChI=1S/C6F14O/c7-1(3(9,10)11,4(12,13)14)21-2(8,5(15,16)17)6(18,19)20 |
InChI Key |
OYAUGTZMGLUNPS-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)F)(OC(C(F)(F)F)(C(F)(F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



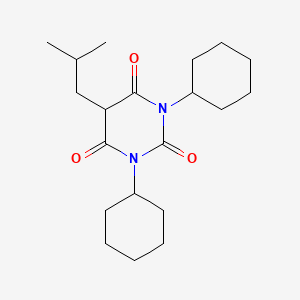
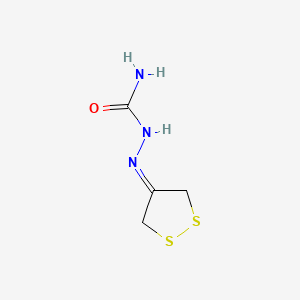
![methyl (1S,4aS,5S,7aS)-7-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-5-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B14755281.png)

![[2-(Phenylamino)-1,4-Phenylene]bis({4-[2-(Pyrrolidin-1-Yl)ethyl]piperidin-1-Yl}methanone)](/img/structure/B14755287.png)
![1-[2,2-dichloroethenoxy(prop-2-enyl)phosphoryl]oxyhexane](/img/structure/B14755293.png)
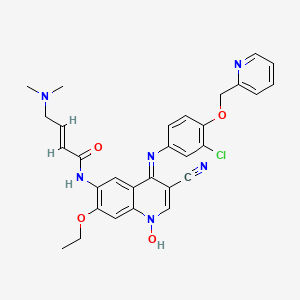
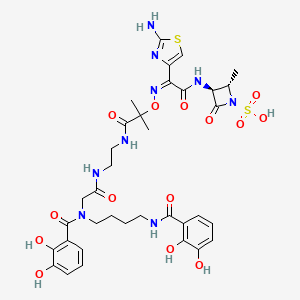
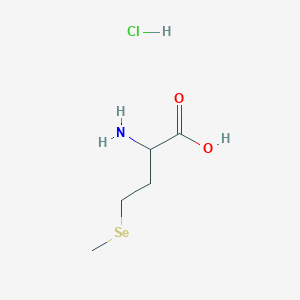
![D-myo-Inositol, 1-[(2R)-2,3-bis[(1-oxohexyl)oxy]propyl hydrogen phosphate] 3,4,5-tris(dihydrogen phosphate), tetraammonium salt](/img/structure/B14755316.png)
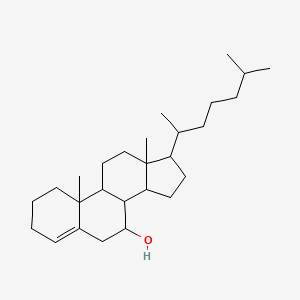
![N-(6-Aminohexyl)-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxamide](/img/structure/B14755329.png)

